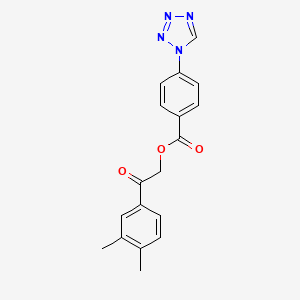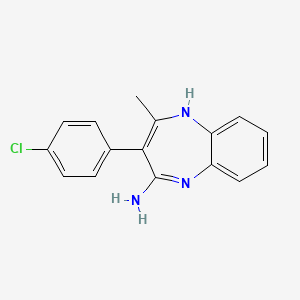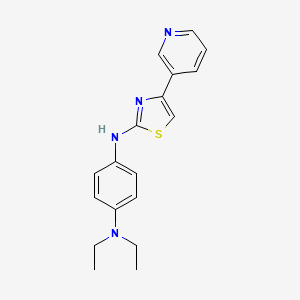
N~5~-(3-aminopropyl)-4-nitro-1H-pyrazole-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-AMINO-4-NITRO-1H-PYRAZOL-5-YL)-N-(3-AMINOPROPYL)AMINE” is a complex organic compound that features both amino and nitro functional groups attached to a pyrazole ring. Compounds with such structures are often of interest in various fields of scientific research due to their potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-AMINO-4-NITRO-1H-PYRAZOL-5-YL)-N-(3-AMINOPROPYL)AMINE” typically involves multi-step organic reactions. One possible route could involve the nitration of a pyrazole derivative followed by amination. The reaction conditions would need to be carefully controlled to ensure the correct substitution pattern on the pyrazole ring.
Industrial Production Methods
Industrial production methods for such compounds would likely involve large-scale nitration and amination reactions, with considerations for safety and efficiency. The use of continuous flow reactors might be employed to handle the exothermic nature of nitration reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The amino groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Various electrophiles can be used to substitute the amino groups.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.
Scientific Research Applications
Chemistry
In chemistry, such compounds can be used as intermediates in the synthesis of more complex molecules. They may also serve as ligands in coordination chemistry.
Biology
Biologically, compounds with amino and nitro groups are often investigated for their potential as pharmaceuticals, particularly as enzyme inhibitors or antimicrobial agents.
Medicine
In medicine, derivatives of such compounds might be explored for their therapeutic potential, including anti-inflammatory and anticancer activities.
Industry
Industrially, these compounds could be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action for “N-(3-AMINO-4-NITRO-1H-PYRAZOL-5-YL)-N-(3-AMINOPROPYL)AMINE” would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The nitro group could also participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-AMINO-4-NITRO-1H-PYRAZOL-5-YL)-N-METHYLAMINE
- N-(3-AMINO-4-NITRO-1H-PYRAZOL-5-YL)-N-ETHYLAMINE
Uniqueness
“N-(3-AMINO-4-NITRO-1H-PYRAZOL-5-YL)-N-(3-AMINOPROPYL)AMINE” is unique due to the presence of both a nitro group and a propylamine chain, which can influence its reactivity and potential applications. The specific arrangement of functional groups can lead to distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C6H12N6O2 |
|---|---|
Molecular Weight |
200.20 g/mol |
IUPAC Name |
3-N-(3-aminopropyl)-4-nitro-1H-pyrazole-3,5-diamine |
InChI |
InChI=1S/C6H12N6O2/c7-2-1-3-9-6-4(12(13)14)5(8)10-11-6/h1-3,7H2,(H4,8,9,10,11) |
InChI Key |
DTEMXSWSCJEWGN-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)CNC1=NNC(=C1[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-{2-[(3-ethoxyphenyl)amino]-2-oxoethyl}-3-(4-fluorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]benzamide](/img/structure/B11083949.png)
![Acetamide, N-(4-fluorophenyl)-2-[3-(2,2,2-trifluoroacetyl)-indol-1-yl]-](/img/structure/B11083955.png)

![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B11083960.png)
![6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11083963.png)

![Carbamic acid, [1-(4-fluorophenyl)-2,5-dioxo-4-trifluoromethylimidazolidin-4-yl]-, ethyl ester](/img/structure/B11083971.png)
![5-bromo-1-[2-(4-methylphenoxy)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11083985.png)
![3-(4-methylphenyl)-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11083993.png)
![(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) adamantane-1-carboxylate](/img/structure/B11083998.png)
![1-[(4-bromophenoxy)methyl]-4-(4-chlorophenyl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11084004.png)
![1-(4-cyclohexylphenyl)-2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-ethoxyphenyl)amino]ethanone](/img/structure/B11084008.png)
![1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-5-(4-chlorophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11084013.png)
